REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:9][C:10]#[N:11])[cH:6][cH:7][cH:8]1.[CH3:25][CH2:26][O-:27].[CH3:28][CH2:29][OH:30].[Na+:24].[c:12]1([CH2:18][C:19](=[O:20])[O:21][CH2:22][CH3:23])[cH:13][cH:14][cH:15][cH:16][cH:17]1>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:9]([C:10]#[N:11])[C:19]([CH2:18][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)=[O:20])[cH:6][cH:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cccc(CC#N)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc(C(C#N)C(=O)Cc2ccccc2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |